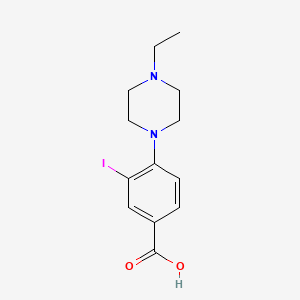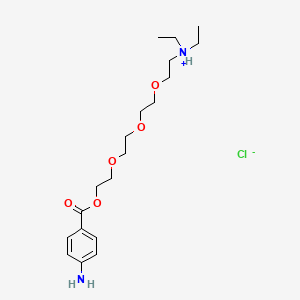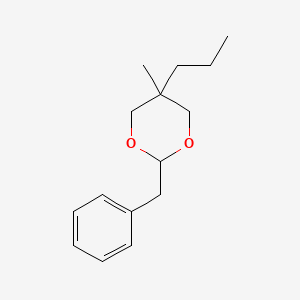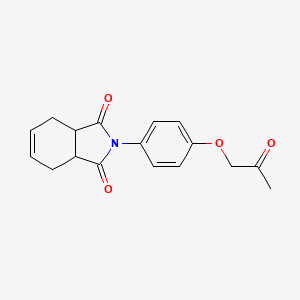
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamino group, a propanol backbone, and a phenylurethan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with epichlorohydrin to form 1-cyclohexylamino-2-propanol. This intermediate is then reacted with phenyl isocyanate to form the phenylurethan derivative. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino-2-propanone, while reduction could produce cyclohexylamino-2-propanol derivatives.
Scientific Research Applications
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexylamino-2-propanol
- 1-Cyclohexylamino-2-phenyl-2-propanol
- 1-Cyclohexylamino-3-phenoxy-2-propanol
Uniqueness
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
67195-95-3 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
cyclohexyl-[3-(phenylcarbamoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c19-16(18-15-10-5-2-6-11-15)20-13-7-12-17-14-8-3-1-4-9-14;/h2,5-6,10-11,14,17H,1,3-4,7-9,12-13H2,(H,18,19);1H |
InChI Key |
WYEJIEYWNUDUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CCCOC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


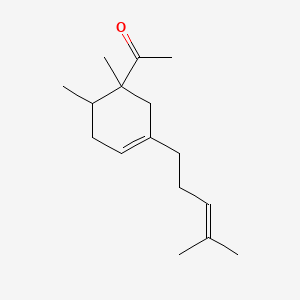
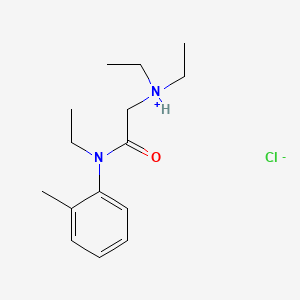
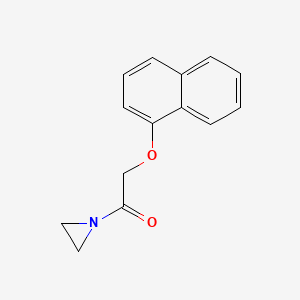
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
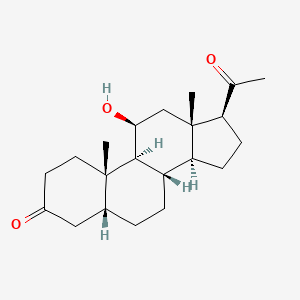
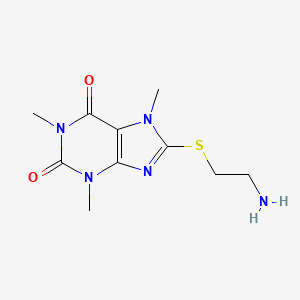
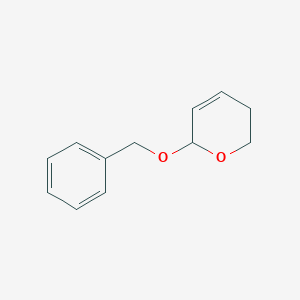
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
